molecular formula C25H20ClN5O3 B2765398 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1243069-33-1

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2765398
CAS No.: 1243069-33-1
M. Wt: 473.92
InChI Key:
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Description

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features multiple functional groups, including a triazoloquinazoline core, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide typically involves multi-step reactions starting from readily available starting materials. A common synthetic route includes:

  • Formation of Triazoloquinazoline Core: : This step usually involves the cyclization of suitable precursors under acidic or basic conditions.

  • Introduction of Benzyl Groups: : Benzyl groups are often introduced via nucleophilic substitution reactions.

  • Acetylation: : The final step includes the acetylation of the amide group.

Industrial Production Methods

For industrial-scale production, the synthesis route is often optimized for yield, purity, and cost-effectiveness. This might involve:

  • Optimization of Reaction Conditions: : Temperature, solvent choice, and catalysts are optimized for each step.

  • Scale-Up Techniques: : Using continuous flow reactors to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the benzyl positions.

  • Reduction: : Certain functional groups within the compound can be selectively reduced.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially at the chlorobenzyl and quinazoline moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Various nucleophiles or electrophiles under appropriate conditions (e.g., solvent, temperature).

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives, depending on the position and extent of oxidation.

  • Reduction Products: : Reduced derivatives such as alcohols or amines.

  • Substitution Products: : Substituted compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

The compound is often used as a reagent or intermediate in organic synthesis due to its reactive functional groups.

Biology

Medicine

Research suggests its potential in medicinal chemistry, particularly as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In industrial settings, the compound could be used in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets, often through hydrogen bonding, π-π stacking, or hydrophobic interactions. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1,5-dioxo-1,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

  • N-(4-chlorobenzyl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)ethanamide

Uniqueness

What sets 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide apart is its specific combination of functional groups and structural motifs, which confer unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c26-19-12-10-17(11-13-19)14-27-22(32)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-18-6-2-1-3-7-18/h1-13H,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFOXPNVCOCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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